molecular formula C19H25N3O3 B13209995 Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13209995
M. Wt: 343.4 g/mol
InChI Key: WFUIOOSDWVGZHT-UHFFFAOYSA-N
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Description

Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of tert-butylamine with a suitable aldehyde to form an intermediate, which then undergoes further cyclization and functionalization steps .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .

Scientific Research Applications

Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
  • Benzyl ®- and (S)-2-tert-butyl-5-oxo-oxazolidine-3-carboxylate
  • 4-[2-Benzyl(tert-butyl)amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Comparison: Compared to similar compounds, Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl 2-tert-butyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)17-15(12-23)22-10-9-21(11-16(22)20-17)18(24)25-13-14-7-5-4-6-8-14/h4-8,23H,9-13H2,1-3H3

InChI Key

WFUIOOSDWVGZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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